N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate
Description
N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate is a cyclohexanediamine derivative functionalized with two 2-chlorophenethyl groups at the nitrogen atoms and two acetate counterions. Its structural backbone—1,4-cyclohexanediamine—provides stereochemical rigidity, while the 2-chlorophenethyl substituents enhance lipophilicity and electronic effects, which may influence reactivity or biological activity .
Properties
CAS No. |
4981-10-6 |
|---|---|
Molecular Formula |
C26H36Cl2N2O4 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
acetic acid;1-N,4-N-bis[2-(2-chlorophenyl)ethyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C22H28Cl2N2.2C2H4O2/c23-21-7-3-1-5-17(21)13-15-25-19-9-11-20(12-10-19)26-16-14-18-6-2-4-8-22(18)24;2*1-2(3)4/h1-8,19-20,25-26H,9-16H2;2*1H3,(H,3,4) |
InChI Key |
KJTKQMGARPGBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(CCC1NCCC2=CC=CC=C2Cl)NCCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate generally involves:
- Preparation of the 1,4-cyclohexanediamine core or its precursor
- N-alkylation or reductive amination with 2-chlorophenethyl moieties
- Formation of the diacetate salt for stabilization and purification
Due to the lack of direct literature on this exact compound’s preparation, related synthetic methodologies for similar cyclohexanediamine derivatives and their functionalization with chlorophenethyl groups are analyzed to infer robust preparation routes.
Preparation of 1,4-Cyclohexanediamine Core
The 1,4-cyclohexanediamine core can be synthesized via catalytic amination of 1,4-cyclohexanediol using ammonia under high pressure and elevated temperature conditions. A patent describes a high-pressure method:
This method avoids expensive catalysts and hazardous hydrogen gas, offering a safer and cost-effective route to 1,4-cyclohexanediamine.
N-Substitution with 2-Chlorophenethyl Groups
Summary Table of Preparation Steps
Research Findings and Industrial Relevance
- The catalytic amination method for 1,4-cyclohexanediamine is industrially relevant due to its high yield and safety profile compared to hydrogenation routes.
- Reductive amination is a versatile and high-yielding method for N-substitution on cyclohexanediamines, adaptable to various substituted phenethyl groups.
- The diacetate salt form improves compound handling and is preferred for storage and further applications.
- While direct literature on this exact compound is scarce, the synthesis is a logical extension of well-established cyclohexanediamine chemistry and reductive amination techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate has shown promising antitumor properties. It is often used as a ligand in the synthesis of platinum-based antitumor agents. Studies have indicated that complexes formed with this compound enhance the efficacy of platinum drugs by improving their solubility and cellular uptake, leading to increased cytotoxicity against cancer cells .
Neuroprotective Effects
Research indicates that derivatives of cyclohexanediamines exhibit neuroprotective effects. The compound has been investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Materials Science
Polymer Synthesis
this compound serves as a key building block in the synthesis of various polymers. It is utilized in the preparation of polyimides and polyurethanes, where it acts as a chain extender or crosslinking agent. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Increased efficacy and solubility |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
Industrial Applications
Stabilizers in Petrochemicals
The compound has been identified as a stabilizer for cracked gasoline in the petroleum industry. Its ability to inhibit oxidation and polymerization reactions helps maintain fuel quality during storage and transportation .
Case Studies
Case Study 1: Antitumor Complexes
A study published in Biochemical Pharmacology explored the interaction of this compound with platinum(II) complexes. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Polymer Development
In a study focusing on polymeric materials, researchers synthesized polyimides using this compound as a precursor. The resulting polymers exhibited superior mechanical properties compared to traditional polyimides, indicating its effectiveness as a polymer modifier .
Mechanism of Action
The mechanism of action of N,N’-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: Chlorophenethyl vs. Benzyl or Methoxy Groups
Target Compound :
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride ():
- Substituent: Single 2-chlorobenzyl group.
- Counterion: Hydrochloride.
- Molecular Weight: 275.217 g/mol.
- Key Difference: The benzyl group lacks the ethylene spacer present in the target compound, reducing steric bulk. The hydrochloride counterion may lower solubility in organic solvents compared to acetate .
(1R,2R)-N,N′-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride ():
- Substituents: Two benzyl groups.
- Backbone: 1,2-cyclohexanediamine (stereoisomerism differs from 1,4-cyclohexanediamine).
- Molecular Weight: 367.36 g/mol.
- Key Difference: The 1,2-diamine configuration creates a smaller chelating ring in coordination complexes, while benzyl substituents lack the electron-withdrawing chlorine atoms, altering electronic properties .
- N,N′-Bis(4-methoxysalicylidene)-1,2-cyclohexanediamine (): Substituents: Schiff base (salicylidene) groups with methoxy moieties. Backbone: 1,2-cyclohexanediamine. Application: Used in synthesizing platinum(II) and copper(II) complexes with antibacterial activity (MIC: 0.5 μg mL⁻¹ for Staphylococcus aureus) . Key Difference: Schiff base ligands enable metal coordination, whereas the target compound’s chlorophenethyl groups may prioritize non-coordinating applications .
Counterion Effects: Diacetate vs. Hydrochloride or Other Salts
-
- Hydrochlorides are more hygroscopic and suited for aqueous systems but less compatible with organic synthesis.
Stereochemical and Regulatory Considerations
Cis/Trans Isomerism :
Chiral Derivatives :
- Chiral analogs like (1R,2R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine () highlight the importance of stereochemistry in catalysis. The target compound’s lack of chiral centers simplifies synthesis but limits enantioselective applications .
Biological Activity
N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the available literature regarding its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 395.29 g/mol
This compound exhibits its biological activity primarily through interaction with various biological targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, potentially affecting neurotransmitter systems.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
- Antitumor Effects : Preliminary research indicates potential antitumor activity, particularly in specific cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which may be beneficial in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect.
-
Antitumor Activity Assessment :
- Objective : To investigate the effects on breast cancer cell lines (MCF-7).
- Findings : Treatment with the compound led to a 70% reduction in cell viability after 48 hours, indicating strong antitumor potential.
-
Neuroprotection in Animal Models :
- Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.
- Findings : The compound reduced markers of inflammation and apoptosis in brain tissues, supporting its neuroprotective role.
Research Findings and Discussion
Research surrounding this compound is still developing. The findings suggest a multifaceted profile with potential applications in treating infections, cancer, and neurodegenerative diseases. However, further studies are necessary to elucidate the precise mechanisms and clinical relevance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-Bis(2-chlorophenethyl)-1,4-cyclohexanediamine diacetate, and how can reaction parameters influence isomer formation?
- Methodological Answer : The compound’s synthesis typically involves cyclohexanediamine derivatives functionalized with chlorophenethyl groups, followed by acetylation. Key parameters include temperature, solvent polarity, and stoichiometric ratios. For example, trans-isomers may dominate under high-temperature conditions due to thermodynamic control, while kinetic pathways favor cis-isomers at lower temperatures . Optimization should include monitoring via HPLC or chiral column chromatography to track isomer ratios.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to confirm backbone connectivity and substituent positions. X-ray crystallography (as demonstrated in cyclohexanediamine derivatives ) resolves stereochemistry. Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and WHMIS 2015 guidelines:
- Storage : 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from chlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from isomer impurities or solvent effects.
- Step 1 : Re-evaluate sample purity via LC-MS and quantify isomers using chiral chromatography .
- Step 2 : Compare bioassays across standardized conditions (e.g., solvent polarity, pH) to isolate confounding variables .
- Step 3 : Validate mechanisms via knock-out studies (e.g., siRNA targeting proposed receptors) .
Q. What strategies enable selective separation of cis/trans isomers in this compound?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol gradients .
- Crystallization : Leverage solubility differences in polar aprotic solvents (e.g., DMF) at controlled cooling rates .
- Kinetic Trapping : Adjust reaction quenching times to favor one isomer .
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- Methodological Answer :
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayers (e.g., GROMACS) .
- QSAR : Corporate electronic (Hammett constants) and steric (Taft parameters) descriptors to optimize substituents .
Q. What environmental impact assessments are necessary for this compound’s disposal?
- Methodological Answer :
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .
- Degradation : Analyze photolytic breakdown products via GC-MS after UV exposure (λ = 254 nm) .
- Regulatory Compliance : Align with EPA guidelines for chlorinated aromatic compounds (e.g., TSCA inventory) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
